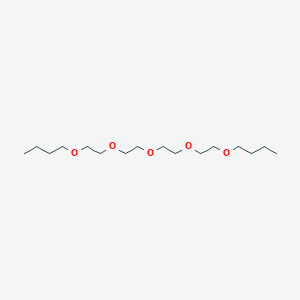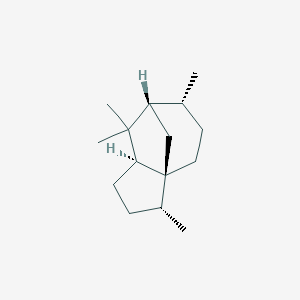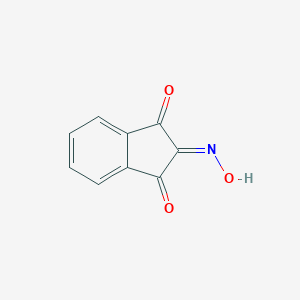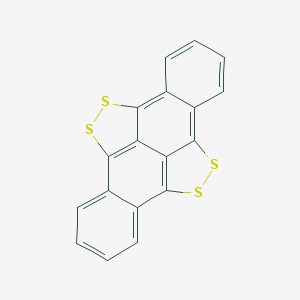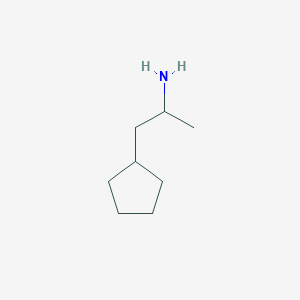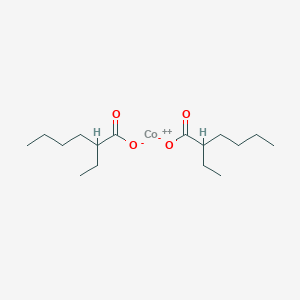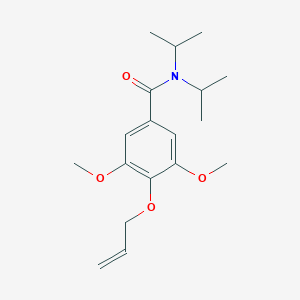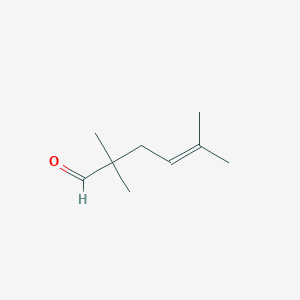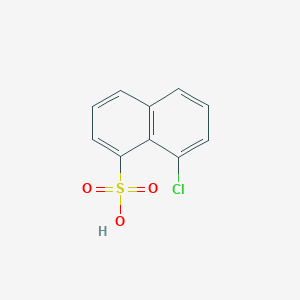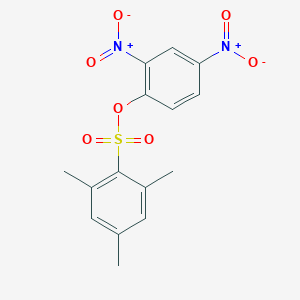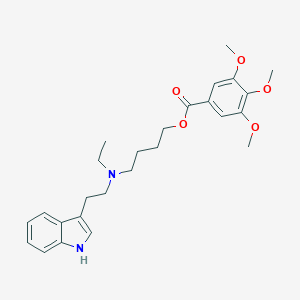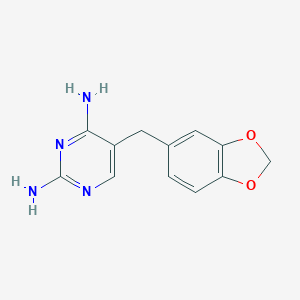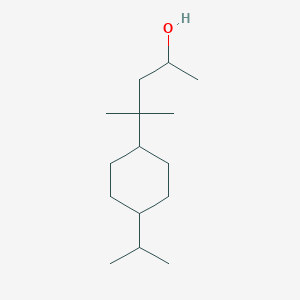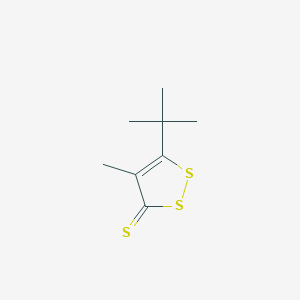
5-Tert-butyl-4-methyldithiole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-4-methyldithiole-3-thione (also known as sulforaphane) is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. It has been extensively studied for its potential health benefits, including its anticancer properties. In
Wirkmechanismus
Sulforaphane works by activating a transcription factor called Nrf2, which regulates the expression of genes involved in antioxidant defense and detoxification. It also inhibits the activity of enzymes involved in carcinogenesis and promotes the elimination of carcinogens from the body.
Biochemische Und Physiologische Effekte
Sulforaphane has been shown to increase the levels of glutathione, a powerful antioxidant, in the body. It also activates enzymes involved in detoxification, such as phase II enzymes, which help eliminate carcinogens from the body. In addition, it has been shown to have anti-inflammatory effects by inhibiting the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using sulforaphane in lab experiments is that it is a natural compound found in food, which makes it safe for human consumption. It is also relatively easy to synthesize from glucoraphanin. However, one limitation is that it may be difficult to control the dose and bioavailability of sulforaphane in lab experiments, as it is rapidly metabolized in the body.
Zukünftige Richtungen
There are several future directions for research on sulforaphane. One area of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. Another area of interest is its potential use in the prevention and treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, more research is needed to understand the optimal dose and bioavailability of sulforaphane for different health conditions.
Synthesemethoden
5-Tert-butyl-4-methyldithiole-3-thione can be synthesized from glucoraphanin, a glucosinolate found in cruciferous vegetables, through the action of myrosinase, an enzyme that is released when the vegetables are chewed or chopped. The myrosinase converts glucoraphanin into sulforaphane, which is then absorbed by the body.
Wissenschaftliche Forschungsanwendungen
Sulforaphane has been extensively studied for its potential health benefits, including its anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various types of cancer, including breast, prostate, colon, and lung cancer. It has also been shown to have anti-inflammatory and antioxidant properties, which may help prevent chronic diseases such as heart disease, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
13120-76-8 |
|---|---|
Produktname |
5-Tert-butyl-4-methyldithiole-3-thione |
Molekularformel |
C8H12S3 |
Molekulargewicht |
204.4 g/mol |
IUPAC-Name |
5-tert-butyl-4-methyldithiole-3-thione |
InChI |
InChI=1S/C8H12S3/c1-5-6(8(2,3)4)10-11-7(5)9/h1-4H3 |
InChI-Schlüssel |
LHPLBUMEHBVPAN-UHFFFAOYSA-N |
SMILES |
CC1=C(SSC1=S)C(C)(C)C |
Kanonische SMILES |
CC1=C(SSC1=S)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



